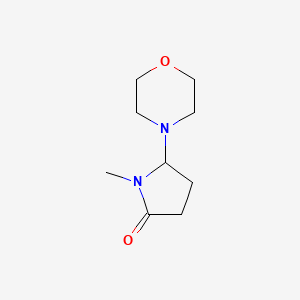
L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest in various fields of scientific research due to its unique structure and properties. It is a sequence of amino acids that includes L-Proline, L-Valine, L-Leucine, and L-Alanine, which are known for their roles in protein synthesis and various biological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds in cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while reduction can restore the original amino acid residues.
科学的研究の応用
L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For example, it may modulate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact mechanism depends on the specific context and application of the peptide.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-valine: Known for its sorption properties and thermal stability.
L-Valyl-L-alanine: Exhibits unique selectivity for organic vapors and has applications in material science.
Uniqueness
L-Proline, L-valyl-L-leucyl-L-alanyl-L-alanyl-L-leucyl- stands out due to its specific sequence of amino acids, which imparts unique structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable tool in various research fields.
特性
CAS番号 |
503844-15-3 |
|---|---|
分子式 |
C28H50N6O7 |
分子量 |
582.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H50N6O7/c1-14(2)12-19(32-26(38)22(29)16(5)6)25(37)31-17(7)23(35)30-18(8)24(36)33-20(13-15(3)4)27(39)34-11-9-10-21(34)28(40)41/h14-22H,9-13,29H2,1-8H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,40,41)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
USEDYLKEGHEHLS-WLNPFYQQSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
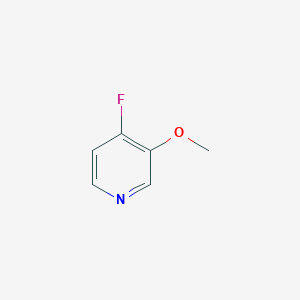
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
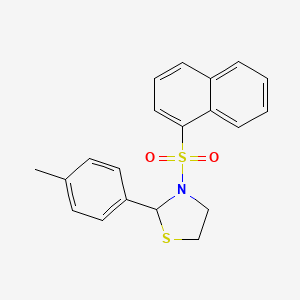
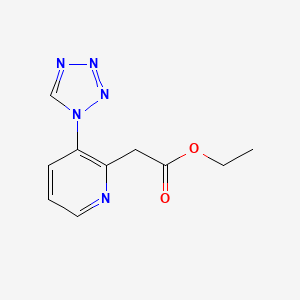
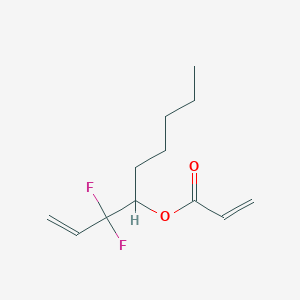

![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

